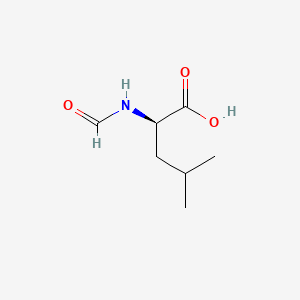![molecular formula C19H17N3O4 B2395228 1-(1,3-benzodioxol-5-yl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one CAS No. 941887-93-0](/img/structure/B2395228.png)
1-(1,3-benzodioxol-5-yl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,3-benzodioxol-5-yl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Prazosin, and it is a pyrazinone derivative that has been used as an alpha-adrenergic blocker in the treatment of hypertension and other cardiovascular conditions. However, in
Scientific Research Applications
Synthesis and Chemical Properties
The molecule 1-(1,3-Benzodioxol-5-yl)-3-[(3-Methoxybenzyl)amino]pyrazin-2(1H)-one, by virtue of its structural complexity, is involved in various chemical synthesis processes aimed at developing novel compounds with potential applications in diverse fields, including pharmacology and agriculture. For example, derivatives of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidines, which share a similar structural motif, have been synthesized for the exploration of their biological activities, particularly as potential antagonists for the A2A adenosine receptor or as lead compounds in pesticide development (Xiao et al., 2008). Additionally, Schiff bases containing 1,2,4-triazole and pyrazole rings have been synthesized, characterized, and evaluated for their antioxidant and α-glucosidase inhibitory activities, demonstrating the potential therapeutic applications of compounds related to this compound (Pillai et al., 2019).
Biological Activities
The structural framework of this compound is conducive to modifications that can result in compounds with significant biological activities. For instance, 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives have been developed and shown to exhibit potent antimicrobial activities, highlighting the molecule's relevance in the development of new antimicrobial agents (Raju et al., 2010). Moreover, 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have been synthesized and evaluated for their anticancer activities, demonstrating the molecule's potential in cancer therapy research (Bekircan et al., 2008).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(3-methoxyphenyl)methylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-24-15-4-2-3-13(9-15)11-21-18-19(23)22(8-7-20-18)14-5-6-16-17(10-14)26-12-25-16/h2-10H,11-12H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVKJQIGUYYCKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2395147.png)





![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2395155.png)
![3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2395156.png)


![2-(3,4-Dimethylphenyl)-4-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2395162.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile](/img/structure/B2395166.png)
